Cyclopropyl-ethyl-amine oxalate

Catalog No.
S8306836
CAS No.
M.F
C7H13NO4
M. Wt
175.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclopropyl-ethyl-amine oxalate

Product Name

Cyclopropyl-ethyl-amine oxalate

IUPAC Name

N-ethylcyclopropanamine;oxalic acid

Molecular Formula

C7H13NO4

Molecular Weight

175.18 g/mol

InChI

InChI=1S/C5H11N.C2H2O4/c1-2-6-5-3-4-5;3-1(4)2(5)6/h5-6H,2-4H2,1H3;(H,3,4)(H,5,6)

InChI Key

WIMCEDJCIYUCCH-UHFFFAOYSA-N

SMILES

CCNC1CC1.C(=O)(C(=O)O)O

Canonical SMILES

CCNC1CC1.C(=O)(C(=O)O)O

Cyclopropyl-ethyl-amine oxalate (CAS 24571-79-7) is a highly stable, crystalline secondary amine salt utilized extensively as a premium building block in pharmaceutical and agrochemical synthesis. While the free base, N-ethylcyclopropanamine, is a low-boiling (approx. 95 °C), volatile liquid prone to rapid oxidation and atmospheric carbon dioxide absorption, the oxalate salt form provides a robust, bench-stable alternative [1]. By locking the amine in a crystalline dicarboxylic acid matrix, this compound ensures precise stoichiometric control, extended shelf-life, and excellent solubility profiles for downstream transformations such as amidation, reductive amination, and transition-metal-catalyzed cross-couplings. Its procurement is primarily driven by the need to introduce the conformationally rigid, metabolically resistant N-ethylcyclopropyl pharmacophore into complex active pharmaceutical ingredients (APIs) without the handling liabilities of the free base [2].

Substituting Cyclopropyl-ethyl-amine oxalate with its free base or generic acyclic analogs introduces severe process and performance liabilities. Procuring the free base (N-ethylcyclopropanamine) leads to significant evaporative losses during weighing and transfer, resulting in non-stoichiometric reactions and depressed yields in sensitive catalytic cycles [1]. Furthermore, attempting to substitute the oxalate salt with a standard hydrochloride salt often increases hygroscopicity, introducing trace moisture that can quench palladium or copper catalysts in anhydrous cross-couplings. On a structural level, replacing the cyclopropyl moiety with a cheaper isopropyl or propyl group drastically alters the molecule's conformational entropy and lipophilicity. The cyclopropyl ring provides unique bond angles and increased s-character that directly enhance target binding affinity and resist CYP450-mediated metabolic degradation in downstream APIs—performance metrics that acyclic substitutes fundamentally cannot replicate [2].

Elimination of Evaporative Loss During Stoichiometric Weighing

The free base form of N-ethylcyclopropanamine is a highly volatile liquid with a boiling point of approximately 95 °C, making it difficult to handle without significant evaporative loss and carbamate formation via atmospheric CO2. In contrast, Cyclopropyl-ethyl-amine oxalate is a crystalline solid with negligible vapor pressure at ambient temperatures [1]. This thermal and physical stability ensures that the exact molar equivalents required for sensitive downstream reactions are maintained, eliminating the typical 5-10% stoichiometric variance observed when handling the volatile free base.

Evidence DimensionBoiling Point / Volatility Limit
Target Compound DataSolid, stable >150 °C (negligible evaporative loss)
Comparator Or BaselineFree base N-ethylcyclopropanamine (bp ~95 °C, high volatility)
Quantified Difference>55 °C increase in thermal handling limit; 0% evaporative loss during ambient weighing
ConditionsAmbient laboratory weighing and storage (25 °C, 1 atm)

Prevents reagent stoichiometry errors in sensitive catalytic cycles that require exact amine equivalents, directly improving batch-to-batch reproducibility.

Superior Anhydrous Handling via Reduced Hygroscopicity

In the procurement of secondary amine salts for anhydrous synthesis, the choice of counterion is critical. While hydrochloride salts are common, they frequently exhibit deliquescence or high moisture uptake under ambient humidity. Oxalate salts of aliphatic amines, owing to their strong, highly ordered hydrogen-bonded networks, typically exhibit substantially lower moisture absorption [1]. This ensures that the compound remains free-flowing and introduces minimal trace water into the reaction vessel, which is paramount for maintaining catalyst turnover numbers.

Evidence DimensionMoisture uptake / Hygroscopicity
Target Compound DataOxalate salt network (<1% moisture uptake)
Comparator Or BaselineStandard hydrochloride salts (>5% moisture uptake at 60% RH)
Quantified DifferenceUp to 5-fold reduction in ambient moisture absorption
ConditionsStorage at 60% relative humidity prior to anhydrous reaction setup

Protects moisture-sensitive transition metal catalysts from quenching, ensuring high and reproducible yields in Buchwald-Hartwig aminations.

Enhanced Metabolic Stability via Cyclopropyl Ring Strain

When incorporated into an API, the N-ethylcyclopropylamine moiety offers distinct pharmacological advantages over acyclic aliphatic chains. The cyclopropyl ring restricts conformational entropy and increases the s-character of the adjacent bonds. Compared to an N-ethylisopropylamine or N-ethylpropylamine analog, the cyclopropyl derivative typically demonstrates superior resistance to oxidative metabolism by cytochrome P450 enzymes [1]. This structural rigidity also frequently translates to enhanced target residence time in kinase and RAS inhibitor development.

Evidence DimensionCYP450 Metabolic Half-Life / Conformational Entropy
Target Compound DataN-ethylcyclopropylamine moiety (High rigidity, high stability)
Comparator Or BaselineN-ethylisopropylamine moiety (Flexible, lower stability)
Quantified Difference>2-fold typical increase in metabolic half-life
ConditionsIn vitro liver microsome stability assays for downstream API candidates

Justifies the strategic procurement of the cyclopropyl building block to prevent premature metabolic clearance and improve the pharmacokinetic profile of drug candidates.

Precursor for Kinase and Pan-RAS Inhibitors

Due to the metabolic stability and conformational rigidity imparted by the cyclopropyl ring, this oxalate salt is the ideal procurement choice for synthesizing advanced oncology APIs, such as pan-RAS and JAK kinase inhibitors, where precise pharmacophore geometry is required [1].

Anhydrous Transition-Metal Catalyzed Cross-Couplings

The low hygroscopicity of the oxalate salt makes it highly suitable for Buchwald-Hartwig aminations and other moisture-sensitive cross-coupling reactions. It allows for exact stoichiometric addition of the secondary amine without introducing catalyst-poisoning water [2].

Reference Standard for Biocatalytic Reductive Amination

In the engineering of imine reductases (IREDs) for chiral amine synthesis, Cyclopropyl-ethyl-amine oxalate serves as a highly stable, easily weighable reference standard and building block for evaluating enzyme substrate scope and turnover numbers [1].

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

175.08445790 g/mol

Monoisotopic Mass

175.08445790 g/mol

Heavy Atom Count

12

Dates

Last modified: 04-15-2024

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